6alpha-Methyl Prednisolone 21-Sulfate Ester
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Overview
Description
6alpha-Methyl Prednisolone 21-Sulfate Ester is a synthetic corticosteroid derivative of prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its ability to modulate the immune response and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Methyl Prednisolone 21-Sulfate Ester typically involves the esterification of 6alpha-Methyl Prednisolone with sulfuric acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6alpha-Methyl Prednisolone 21-Sulfate Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: This reaction can convert ketones to alcohols.
Substitution: This reaction can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6alpha-Methyl Prednisolone 21-Sulfate Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies of cellular signaling pathways and immune response modulation.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Applied in the production of pharmaceuticals and as a standard for quality control.
Mechanism of Action
The mechanism of action of 6alpha-Methyl Prednisolone 21-Sulfate Ester involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of target genes. The compound exerts its effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells .
Comparison with Similar Compounds
Similar Compounds
6alpha-Methyl Prednisolone 21-Acetate: Another ester derivative with similar anti-inflammatory properties.
Methylprednisolone Acetate: A commonly used corticosteroid with a slightly different ester group.
Prednisolone: The parent compound with similar pharmacological effects but different pharmacokinetics.
Uniqueness
6alpha-Methyl Prednisolone 21-Sulfate Ester is unique due to its sulfate ester group, which can influence its solubility, stability, and bioavailability compared to other derivatives. This uniqueness makes it particularly useful in specific medical and research applications where these properties are advantageous .
Properties
Molecular Formula |
C22H30O8S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[2-[(6S,8S,9R,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C22H30O8S/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H,27,28,29)/t12-,14-,15-,17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
RHOKKZQFYLWCEZ-XVHPJBRGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)O)O |
Origin of Product |
United States |
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